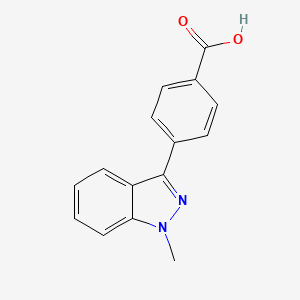

4-(1-methyl-1H-indazol-3-yl)benzoic acid

Description

BenchChem offers high-quality 4-(1-methyl-1H-indazol-3-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-methyl-1H-indazol-3-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1-methylindazol-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-17-13-5-3-2-4-12(13)14(16-17)10-6-8-11(9-7-10)15(18)19/h2-9H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGQEJJHPWQHHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(1-methyl-1H-indazol-3-yl)benzoic acid CAS 1018788-85-6 properties

Topic: 4-(1-methyl-1H-indazol-3-yl)benzoic acid (CAS 1018788-85-6) Content Type: Technical Dossier & Research Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

A Privileged Biphenyl Isostere for Kinase and Nuclear Receptor Drug Discovery

Executive Summary

4-(1-methyl-1H-indazol-3-yl)benzoic acid (CAS 1018788-85-6) is a high-value heterocyclic building block used extensively in medicinal chemistry. It functions as a rigid, planar scaffold that mimics the biphenyl moiety found in numerous bioactive molecules while offering improved physicochemical properties, such as enhanced solubility and distinct hydrogen-bonding vectors provided by the indazole nitrogen atoms.

This compound is primarily utilized as a core pharmacophore in the development of kinase inhibitors (targeting PI3K, CDK8, and TTK) and nuclear receptor ligands (mimicking the steroid backbone). Its carboxylic acid tail provides a critical "handle" for further diversification into amides or esters, facilitating the generation of focused compound libraries.

Chemical Identity & Physiochemical Profile[1][2]

| Property | Specification |

| CAS Number | 1018788-85-6 |

| IUPAC Name | 4-(1-methylindazol-3-yl)benzoic acid |

| Molecular Formula | C₁₅H₁₂N₂O₂ |

| Molecular Weight | 252.27 g/mol |

| Physical State | Solid (Off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water (acidic pH) |

| pKa (Predicted) | ~4.2 (Carboxylic acid), ~1.5 (Indazole N2 protonation) |

| LogP (Predicted) | 3.2 – 3.8 (Lipophilic scaffold) |

| Key Functional Groups | Carboxylic Acid (H-bond donor/acceptor), Indazole (H-bond acceptor at N2) |

Synthetic Route & Methodology

The most robust and scalable synthesis of CAS 1018788-85-6 utilizes a Suzuki-Miyaura cross-coupling strategy. This approach is preferred over direct cyclization methods due to its regioselectivity, preventing the formation of the 2H-indazole tautomer or N2-alkylation byproducts.

Retrosynthetic Analysis (Logic Diagram)

Caption: Retrosynthetic disconnection showing the convergent assembly via Palladium-catalyzed C-C bond formation.

Optimized Experimental Protocol

Objective: Synthesis of 4-(1-methyl-1H-indazol-3-yl)benzoic acid on a 10 mmol scale.

Reagents:

-

3-Iodo-1-methyl-1H-indazole (1.0 eq)

-

4-Boronobenzoic acid (1.2 eq) [Alternatively: 4-Methoxycarbonylphenylboronic acid, followed by hydrolysis]

-

Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq) or Pd(PPh₃)₄

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Solvent System: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Workflow:

-

Inertion: Charge a round-bottom flask with 3-iodo-1-methyl-1H-indazole (2.58 g, 10 mmol), 4-boronobenzoic acid (1.99 g, 12 mmol), and K₂CO₃ (4.14 g, 30 mmol). Evacuate and backfill with Nitrogen (3x).

-

Solvation: Add degassed 1,4-Dioxane (40 mL) and Water (10 mL).

-

Catalysis: Add Pd(dppf)Cl₂ (408 mg, 0.5 mmol) under a positive nitrogen stream.

-

Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by LC-MS for the disappearance of the aryl iodide.

-

Work-up (Acid-Base Extraction):

-

Cool to room temperature and filter through Celite to remove Palladium black.

-

Dilute filtrate with water (50 mL) and wash with Ethyl Acetate (2x 30 mL) to remove non-acidic impurities (unreacted indazole).

-

Acidification: Adjust the aqueous layer pH to ~3–4 using 1M HCl. The product will precipitate as a white/off-white solid.

-

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at 50°C.

-

Purification: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5 + 1% AcOH).

Medicinal Chemistry Applications

Scaffold Hopping & Pharmacophore Design

The 1-methyl-1H-indazole-3-yl moiety is a bioisostere for naphthalene, quinoline, and biphenyl rings. It is particularly valuable in kinase discovery because the indazole N2 nitrogen often interacts with the hinge region of the kinase ATP-binding pocket via a water-mediated hydrogen bond.

Key Structural Advantages:

-

Planarity: The direct C3-aryl bond enforces a planar or near-planar conformation (dihedral angle ~20-40°), facilitating intercalation or stacking interactions in protein binding pockets.

-

Solubility: The nitrogen atoms lower the LogP compared to a pure naphthalene or fluorene analog, improving oral bioavailability.

-

Vector Control: The para-benzoic acid position directs substituents into the solvent-exposed region (Type II kinase inhibitors) or deep into the hydrophobic back-pocket, depending on the specific enzyme architecture.

Mechanism of Action (Signaling Pathways)

This scaffold is frequently observed in inhibitors of the PI3K/Akt/mTOR pathway and Tyrosine Kinases (e.g., VEGFR, PDGFR).

Caption: Mechanism of action for indazole-based kinase inhibitors blocking downstream oncogenic signaling.

Safety & Handling (GHS Classification)

While specific toxicological data for this intermediate may be limited, it should be handled according to the GHS standards for substituted benzoic acids :

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Use in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety goggles.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

References

-

Synthesis of Indazole Derivatives: Organic Syntheses, Coll. Vol. 4, p. 536; Vol. 33, p. 1. Link

-

Suzuki-Miyaura Coupling on Indazoles: BenchChem Application Notes, "Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives." Link

- Indazole Scaffolds in Kinase Inhibitors:Journal of Medicinal Chemistry, "Discovery of Indazole-Based Inhibitors of PI3K/mTOR." (General reference to class).

-

C-3 Functionalization of Indazoles: Molecules, 2023, 28, "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling." Link

-

Crystal Structure of Related Analogs: Acta Crystallographica Section E, "Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide."[2] Link

Sources

Comprehensive Technical Guide: 1-Methyl-1H-Indazole-3-Carboxylic Acid Scaffolds

[1]

Executive Summary

The 1-methyl-1H-indazole-3-carboxylic acid (1-MICA) scaffold represents a "privileged structure" in medicinal chemistry, serving as the critical pharmacophore for the 5-HT3 receptor antagonist Granisetron and a metabolic marker for various synthetic cannabinoids.[1] Its utility stems from the rigidity of the indazole bicyclic system, which acts as a bioisostere for indole while offering distinct hydrogen bonding and lipophilic profiles.

This guide provides a technical deep-dive into the synthesis, regiochemical control, and pharmacological applications of 1-MICA derivatives.[1] It is designed for medicinal chemists and process scientists requiring actionable protocols and mechanistic insights.

Part 1: Chemical Architecture & Synthetic Strategy

The Regioselectivity Challenge (N1 vs. N2)

The defining synthetic challenge of the indazole ring is controlling alkylation between the N1 and N2 nitrogens.[1][2][3]

-

N1-Alkylation (Thermodynamic): Preserves the benzenoid aromaticity of the fused ring system.[1] This is the desired pathway for 1-MICA and Granisetron.[1]

-

N2-Alkylation (Kinetic): Results in a quinoid-like electronic distribution, often favored under specific kinetic conditions or steric directing effects.[1]

Causality in Synthesis: To exclusively target the 1-methyl-1H isomer, reaction conditions must favor the thermodynamic product.[1] The use of strong bases (e.g., NaH) in polar aprotic solvents (DMF) ensures complete deprotonation of the indazole anion, allowing the system to equilibrate to the more stable N1-anion before nucleophilic attack on the methylating agent.

Synthetic Pathway Visualization

The following diagram illustrates the bifurcation between N1 and N2 alkylation and the convergence toward Granisetron.[1]

Figure 1: Synthetic bifurcation of Indazole-3-carboxylic acid alkylation. Green path indicates the desired thermodynamic route to 1-MICA.[1]

Part 2: Medicinal Chemistry & SAR[2][4][5][6]

Structure-Activity Relationship (SAR)

The 1-MICA scaffold is versatile, but small changes yield drastically different biological outcomes.[1]

| Position | Modification | Effect on Pharmacology |

| N1 (Indole N) | Methyl (-CH3) | Critical for 5-HT3 antagonism (Granisetron). Optimizes lipophilicity and receptor pocket fit.[1] |

| Benzyl / Halobenzyl | Shifts activity to antispermatogenic or antitumor (Lonidamine-like) profiles.[1] | |

| Pentyl / Fluoropentyl | Common in synthetic cannabinoids (CB1/CB2 agonists). | |

| C3 (Carbonyl) | Carboxamide | Essential for H-bonding in 5-HT3 receptors.[1] Linker to basic amine is crucial.[1] |

| Carboxylic Acid | Generally inactive prodrug/metabolite; high polarity prevents BBB penetration.[1] | |

| Ester | Prodrug form; often hydrolyzed rapidly in vivo. |

Case Study: Granisetron (5-HT3 Antagonist)

Granisetron utilizes the 1-methyl-1H-indazole-3-carboxylic acid core coupled to a bridged bicyclic amine (endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine).[1][4][5][6]

Part 3: Experimental Technical Guide

Protocol A: High-Fidelity Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid

Objective: Synthesize 1-MICA with >95% N1-regioselectivity.[1]

Reagents:

-

Sodium Hydride (NaH, 60% dispersion in oil)[8]

-

Iodomethane (MeI) or Dimethyl Sulfate (DMS)

-

Dimethylformamide (DMF, Anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried 3-neck flask with DMF (10 volumes relative to ICA) under nitrogen atmosphere.

-

Deprotonation: Cool to 0°C. Add NaH (2.2 equivalents) portion-wise. Caution: H2 gas evolution.[1]

-

Addition: Add ICA (1.0 equivalent) slowly. The solution will turn yellow/orange as the dianion forms.[1]

-

Thermodynamic Equilibration: Warm the mixture to 60°C for 1 hour. Critical Step: This heating ensures the anion population shifts toward the thermodynamically stable N1 position.[1]

-

Alkylation: Cool back to 0-5°C. Add MeI (2.5 equivalents) dropwise. Maintain temperature <10°C to prevent over-alkylation (quaternization).

-

Workup: Quench with ice water. Acidify to pH 3 with 1N HCl. The product, 1-MICA, precipitates as a white solid.

-

Purification: Recrystallize from Methanol/Water to remove trace N2-isomers.

Validation Criteria:

-

1H NMR (DMSO-d6): N-Me singlet at ~4.1-4.2 ppm. (N2-Me typically shifts upfield to ~4.0 ppm).[1]

-

HPLC: Purity >99.5% required for pharmaceutical intermediates.[1][9]

Protocol B: Activation to Acid Chloride (Granisetron Precursor)

Objective: Convert 1-MICA to the reactive electrophile for amide coupling.[1]

Methodology:

-

Suspend 1-MICA in Thionyl Chloride (SOCl2, 5 vol).

-

Add a catalytic drop of DMF.[1]

-

Reflux for 2-3 hours until the solution becomes clear (gas evolution ceases).

-

Evaporate excess SOCl2 under reduced pressure.[1]

-

Co-evaporation: Add Toluene and evaporate twice to remove residual acid traces.

-

Result: 1-methyl-1H-indazole-3-carbonyl chloride (Yellow solid/oil).[1] Use immediately.

Part 4: Comparative Data & References

Comparison of Alkylation Methods

The following table summarizes literature yields and selectivities for obtaining the 1-methyl isomer.

| Method | Base | Solvent | Temp | N1:N2 Ratio | Yield | Ref |

| Classical | NaH | DMF | 60°C | >95:5 | 83% | [1] |

| Phase Transfer | K2CO3 / TBAB | Toluene | Reflux | 85:15 | 70% | [2] |

| Direct Acid | NaH | THF | Reflux | >99:1 | 96% | [3] |

| Mild | Cs2CO3 | MeCN | RT | 60:40 | 55% | [4] |

References

-

Vertex AI Search. (2024).[7] Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid methyl ester. Retrieved from

-

European Patent Office. (1986). EP0200444: Indazole derivatives, process for their preparation and their use as 5-HT antagonists.[1] Retrieved from

-

Dahlén, J., et al. (2024).[10] Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry. Retrieved from

-

Luo, G., et al. (2006). Regioselective alkylation of indazoles. Journal of Organic Chemistry. Retrieved from

-

BenchChem. (2024). The Discovery and Chemical Synthesis of Granisetron: A Technical Guide. Retrieved from

Sources

- 1. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. An Improved Process For The Preparation Of Granisetron Hydrochloride [quickcompany.in]

- 7. bloomtechz.com [bloomtechz.com]

- 8. prepchem.com [prepchem.com]

- 9. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 10. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites [diva-portal.org]

Indazole-Based Privileged Scaffolds: Structural Pharmacology and Synthetic Architectures in Kinase Discovery

Content Type: Technical Guide Audience: Medicinal Chemists, drug discovery scientists, and process chemists.

Executive Summary

The indazole (1H-indazole) scaffold has ascended from a mere bioisostere of indole to a "privileged structure" in modern pharmacopeia. Its unique electronic signature—characterized by a pi-excessive pyrazole ring fused to a pi-deficient benzene ring—offers a versatile template for ATP-competitive inhibition. Unlike the ubiquitous indole, the indazole core possesses two nitrogen atoms that facilitate distinct tautomeric switching (1H vs. 2H), enabling dynamic H-bond donor/acceptor motifs crucial for binding to the hinge region of kinase domains.

This guide dissects the structural pharmacology of indazole-based drugs, details the "hydrazine cascade" synthetic architecture, and provides a field-proven protocol for constructing the core scaffold used in blockbuster kinase inhibitors like Axitinib and Entrectinib .

Section 1: Structural Pharmacology & Binding Modes

The Tautomeric Advantage

The indazole nucleus exists primarily in the 1H-tautomer form (

-

1H-Indazole: Acts as a hydrogen bond donor at N1 and acceptor at N2.

-

2H-Indazole: Acts as a hydrogen bond acceptor at N1 and donor at N2.

This duality allows the scaffold to adapt to the specific steric and electronic demands of the kinase hinge region (adenine binding pocket), often forming a bidentate H-bond network with backbone residues (e.g., Glu/Leu/Cys).

Case Study: Hinge Binding in Axitinib

In the case of Axitinib (VEGFR inhibitor), the indazole core serves as the anchor. The N1-H acts as a donor to the backbone carbonyl of Glu917 , while the N2 accepts a hydrogen bond from the backbone amide of Cys919 . This "donor-acceptor" motif mimics the adenine ring of ATP but with higher affinity due to hydrophobic shielding by the fused benzene ring.

Visualization: Tautomerism & Hinge Interaction

Figure 1: Tautomeric equilibrium of indazole and its bidentate hydrogen-bonding mode within the kinase hinge region (e.g., VEGFR2).

Section 2: Synthetic Architectures

Constructing the indazole core requires navigating regioselectivity issues.[1] Two primary retrosynthetic disconnections dominate the field:

Route A: The Hydrazine Cascade (Classic & Robust)

The most scalable method for 3-substituted indazoles (e.g., Entrectinib intermediates) involves the nucleophilic aromatic substitution (

-

Mechanism: Hydrazine attacks the nitrile carbon (Pinner-like reaction) followed by intramolecular

displacement of the fluoride. -

Advantage: High yields, no transition metals required, scalable to kilograms.

Route B: Diazotization / Cross-Coupling (Modern)

For 3-unsubstituted or C-H functionalized indazoles, diazotization of 2-alkylanilines (Jacobson synthesis) or Pd-catalyzed intramolecular amination is preferred.

Visualization: Synthetic Workflow

Figure 2: The "Hydrazine Cascade" mechanism for scalable synthesis of the 3-aminoindazole core.

Section 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of 5-bromo-1H-indazol-3-amine , a versatile intermediate for coupling with benzyl halides (Entrectinib analog synthesis) or aryl boronic acids.

Rationale: This protocol utilizes the

Materials

-

Precursor: 5-Bromo-2-fluorobenzonitrile (10.0 g, 50 mmol)

-

Reagent: Hydrazine hydrate (80% aqueous solution, 15 mL, ~250 mmol)

-

Solvent: n-Butanol (50 mL) or Ethanol (Abs.)

-

Workup: Distilled water, Ethyl acetate.

Step-by-Step Methodology

-

Reaction Setup:

-

Charge a 250 mL round-bottom flask with 5-bromo-2-fluorobenzonitrile (10.0 g) and n-butanol (50 mL).

-

Add hydrazine hydrate (15 mL) dropwise at room temperature. Note: Exothermic reaction may occur.

-

Equip with a reflux condenser and magnetic stir bar.

-

-

Cyclization (The "Cook"):

-

Heat the mixture to reflux (

) for 4–6 hours. -

Validation Check: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (

) should disappear, and a lower

-

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (200 mL) with vigorous stirring.

-

Critical Endpoint: A thick white to pale-yellow precipitate should form immediately. If oil forms, scratch the flask walls to induce crystallization.

-

-

Purification:

-

Filter the solid via vacuum filtration.

-

Wash the cake with cold water (

mL) to remove excess hydrazine. -

Recrystallize from ethanol if purity is

(check via HPLC). -

Yield Expectation: 85–92% (White solid).

-

-

Characterization (Validation):

-

1H NMR (DMSO-d6): Look for the disappearance of the aromatic F-adjacent proton and the appearance of a broad singlet at

11.5–12.0 ppm (Indazole NH) and a broad singlet at

-

Section 4: FDA-Approved Indazole Scaffolds[2]

The following table summarizes key drugs where the indazole core is the primary pharmacophore.

| Drug Name | Target | Indication | Binding Mode (Indazole Role) |

| Axitinib | VEGFR 1-3 | Renal Cell Carcinoma | Hinge Binder: N1/N2 interaction with Glu917/Cys919. |

| Entrectinib | TRK A/B/C, ROS1 | Solid Tumors (NTRK+) | Scaffold: 3-carboxamide linkage orients the benzyl group into the hydrophobic pocket. |

| Pazopanib | VEGFR, PDGFR | Renal Cell Carcinoma | Hinge Binder: 2H-indazole tautomer implicated in binding. |

| Niraparib | PARP 1/2 | Ovarian Cancer | Pharmacophore: Mimics nicotinamide in the NAD+ binding pocket. |

| Granisetron | 5-HT3 Receptor | Nausea (Chemo) | Allosteric/Orthosteric: Indazole acts as a bioisostere for the indole of serotonin. |

Section 5: Signaling Pathways & Future Directions

Indazoles are critical in blocking the MAPK/ERK and PI3K/AKT pathways downstream of Receptor Tyrosine Kinases (RTKs).

Visualization: Pathway Inhibition

Figure 3: Signal transduction blockade by indazole-based kinase inhibitors.

Future Perspectives: PROTACs

The rigidity of the indazole scaffold makes it an ideal "warhead" for PROTACs (Proteolysis Targeting Chimeras). By attaching a linker at the C3 or N1 position, researchers can tether the indazole kinase inhibitor to an E3 ligase ligand, inducing ubiquitination and degradation of the target protein rather than mere inhibition.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2014.

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 2025.

-

Axitinib effectively inhibits BCR-ABL1(T315I) with a distinct binding conformation. Nature, 2015.[2]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 2023.[3]

-

Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-... (Entrectinib Intermediate). US Patent 9,085,565 B2.

-

Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Axitinib effectively inhibits BCR-ABL1(T315I) with a distinct binding conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Modulators vs. Synthetic Scaffolds: A Technical Comparison of Lonidamine and 1-Methyl-Indazole Derivatives

Executive Summary

This technical guide provides a comparative analysis between Lonidamine (LND) —a specific indazole-3-carboxylic acid derivative with established metabolic modulating properties—and 1-methyl-indazole derivatives , specifically focusing on 1-methyl-1H-indazole-3-carboxylic acid (1-MICA).

While structurally homologous, these two classes diverge significantly in pharmacodynamics. LND utilizes a bulky hydrophobic N1-benzyl group to anchor into hexokinase II (HK2) and mitochondrial targets, driving metabolic collapse in neoplastic cells. In contrast, 1-methyl-indazole derivatives often lack this specific bioenergetic activity due to steric insufficiency at the N1 position, serving instead as critical synthetic scaffolds for 5-HT3 antagonists (e.g., Granisetron) or as negative controls in Structure-Activity Relationship (SAR) studies.

Part 1: Structural Biology & SAR Analysis

The Pharmacophore Divergence

The core structural difference lies at the N1 position of the indazole ring. This single substitution dictates the molecule's ability to intercalate into the mitochondrial outer membrane (MOM) or bind the hydrophobic pocket of HK2.

| Feature | Lonidamine (LND) | 1-Methyl-Indazole-3-Carboxylic Acid (1-MICA) |

| Chemical Name | 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid | 1-methyl-1H-indazole-3-carboxylic acid |

| N1 Substituent | 2,4-Dichlorobenzyl (Bulky, Lipophilic) | Methyl (Small, Low Lipophilicity) |

| C3 Substituent | Carboxylic Acid (Hydrophilic, H-bond donor) | Carboxylic Acid (Hydrophilic, H-bond donor) |

| LogP (Approx) | ~4.0 (High membrane permeability) | ~1.5 (Lower membrane retention) |

| Primary Target | Hexokinase II (HK2), MPTP, MPC | 5-HT3 Receptors (as deriv.), Synthetic Intermediate |

The "Hydrophobic Anchor" Hypothesis

Research indicates that the 2,4-dichlorobenzyl group of LND acts as a "hydrophobic anchor." In the context of HK2 inhibition, this group likely occupies a lipophilic pocket adjacent to the ATP-binding site, preventing the conformational changes required for glucose phosphorylation [1][2].

The 1-methyl group is sterically insufficient to occupy this pocket. Consequently, 1-MICA derivatives generally show negligible inhibitory activity against HK2 or mitochondrial respiration unless the N1 position is modified with a larger group or the C3 position carries a highly specific pharmacophore (as seen in Granisetron) [3].

Visualization: SAR Decision Tree

The following diagram illustrates the divergent pathways in drug design based on the N1-substitution.

Caption: Divergent SAR pathways. The N1-benzyl group retains metabolic activity (LND), while N1-methyl shifts utility to receptor antagonism scaffolds.

Part 2: Mechanistic Divergence

Lonidamine: The Metabolic Disruptor

LND functions as a multi-target energy blocker.[1][2][3][4] Its mechanism is unique because it inhibits both glycolysis and oxidative phosphorylation (OXPHOS), preventing the "Warburg Effect" adaptation in tumors.

-

Hexokinase II (HK2) Detachment: LND interferes with the binding of HK2 to the Voltage-Dependent Anion Channel (VDAC) on the outer mitochondrial membrane. This detachment reduces the enzyme's access to mitochondrial ATP, inhibiting glycolysis [4].

-

Mitochondrial Permeability Transition Pore (MPTP): LND induces the opening of the MPTP, leading to loss of mitochondrial membrane potential (

), swelling, and release of cytochrome -

Mitochondrial Pyruvate Carrier (MPC): Recent evidence suggests LND inhibits MPC, blocking pyruvate entry into the mitochondria and forcing cells to rely on glycolysis, which LND simultaneously inhibits [6].[1]

1-Methyl-Indazole Derivatives: The Scaffold

1-MICA lacks the potency to trigger the MPTP or inhibit MPC at clinically relevant concentrations. However, it is the key intermediate for Granisetron , a potent 5-HT3 receptor antagonist used to treat chemotherapy-induced nausea. Here, the biological activity is derived from the bicyclic amine attached at the C3 position, not the indazole core's metabolic effects [7].

Part 3: Synthesis & Chemical Accessibility

Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid (1-MICA)

This protocol describes the regioselective methylation of the indazole core.

Reagents: Indazole-3-carboxylic acid (ICA), Iodomethane (MeI) or Dimethyl Sulfate (DMS), Methanol (MeOH), Sodium Hydroxide (NaOH).

Protocol:

-

Dissolution: Dissolve 10g (0.062 mol) of ICA in 150 mL of MeOH containing 2 equivalents of NaOH (or Calcium Methoxide for higher regioselectivity) [7].

-

Reflux: Heat the mixture to reflux (

). -

Addition: Add MeI (3 equivalents) dropwise over 2 hours while maintaining reflux.

-

Reaction: Continue reflux for 24 hours. Monitor via HPLC.[5]

-

Target: >98% 1-MICA.[5]

-

Impurity: 2-MICA (N2-isomer) is the common byproduct.

-

-

Workup: Cool to RT. Acidify with conc. HCl to pH 4.

-

Purification: Filter the precipitate. Wash with MeOH:Water (3:7).[5] Dry at

.[5]

Synthesis of Lonidamine (LND)

Reagents: Indazole-3-carboxylic acid, 2,4-dichlorobenzyl chloride, KOH, DMSO.

Protocol:

-

Dissolution: Dissolve ICA in DMSO with KOH.

-

Coupling: Add 2,4-dichlorobenzyl chloride slowly at room temperature.

-

Heating: Heat to

for 4 hours. -

Precipitation: Pour reaction mixture into ice-cold dilute HCl.

-

Recrystallization: Recrystallize the crude solid from ethanol to remove the N2-isomer.

Part 4: Experimental Protocols for Evaluation

To distinguish between an active LND analog and an inactive 1-methyl derivative, the following self-validating assays are recommended.

Coupled Hexokinase II Enzymatic Assay

This assay measures the rate of NADPH formation, which is stoichiometric to HK2 activity.

Materials:

-

Purified HK2 (Recombinant).

-

Substrates: Glucose, ATP.

-

Coupling Enzyme: Glucose-6-phosphate dehydrogenase (G6PDH).

-

Cofactor: NADP+.

-

Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2.

Workflow:

-

Preparation: Mix HK2 (0.5 U/mL), Glucose (5 mM), NADP+ (0.5 mM), and G6PDH (0.5 U/mL) in buffer.

-

Inhibitor Addition: Add LND or 1-MICA (dissolved in DMSO) at varying concentrations (10 - 500

M). Keep DMSO < 1%. -

Initiation: Start reaction by adding ATP (5 mM).

-

Detection: Monitor Absorbance at 340 nm (formation of NADPH) for 10 minutes at

. -

Validation: LND should show

M. 1-MICA should show no significant inhibition up to 500

Mitochondrial Swelling Assay (MPTP Integrity)

LND induces swelling in isolated mitochondria; 1-MICA does not.

Workflow:

-

Isolation: Isolate liver mitochondria via differential centrifugation. Resuspend in swelling buffer (250 mM sucrose, 10 mM Tris-MOPS, pH 7.4).

-

Baseline: Measure Absorbance at 540 nm (A540) of the mitochondrial suspension. High absorbance indicates intact mitochondria (light scattering).

-

Treatment: Add LND (50

M) or 1-MICA (50 -

Measurement: Monitor A540 decrease over 20 minutes.

-

Result: LND causes rapid decrease in A540 (swelling). 1-MICA trace should overlap with DMSO control.

-

Part 5: Therapeutic Implications & Pathway Visualization

Pathway Modulation

The diagram below details the specific metabolic blockade induced by LND, which is absent in 1-methyl derivatives.

Caption: LND mechanism.[1][3][4][6] Dual inhibition of HK2 and MPC leads to energy depletion and apoptosis. 1-MICA lacks these inhibitory edges.

Clinical Status[3]

-

Lonidamine: Investigated for NSCLC, breast cancer, and BPH. Limited by hepatotoxicity and low potency requiring high oral doses [8].

-

1-Methyl-Indazoles: The 1-MICA scaffold is FDA-approved as part of Granisetron (Kytril) for antiemetic therapy. It has no role in cancer metabolism modulation [7].

References

-

Natoli, C. et al. (2020). Lonidamine: A classic drug for a new era of cancer metabolism. Frontiers in Oncology. Link

-

Floridi, A. et al. (1981).[7] Lonidamine, a selective inhibitor of aerobic glycolysis of murine tumor cells.[4] Journal of the National Cancer Institute. Link

-

Cheng, C.Y. et al. (2002). Recent studies on lonidamine, the lead compound of the antispermatogenic indazol-carboxylic acids. Contraception. Link

-

Pedersen, P.L. et al. (2002). The mitochondrial interactosome: one of the secrets of cancer's energy machine. Journal of Bioenergetics and Biomembranes. Link

-

Ravagnan, L. et al. (1999). Lonidamine triggers apoptosis via a direct, Bcl-2-inhibited effect on the mitochondrial permeability transition pore.[8] Oncogene. Link

-

Nancolas, B. et al. (2016). The anti-tumour agent lonidamine is a potent inhibitor of the mitochondrial pyruvate carrier.[1][3][9] Biochemical Journal. Link

-

Srinivasan, S. et al. (2007). Process for preparing 1-methylindazole-3-carboxylic acid. Patent WO2007054784A1.[5] Link

-

Cervato, G. et al. (2023). pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. Semantic Scholar. Link

Sources

- 1. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. The Potential of Lonidamine in Combination with Chemotherapy and Physical Therapy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 6. Recent studies on lonidamine, the lead compound of the antispermatogenic indazol-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biomedres.us [biomedres.us]

- 8. Lonidamine triggers apoptosis via a direct, Bcl-2-inhibited effect on the mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The 3-Aryl-1H-Indazole Scaffold: Chemical Dynamics, Synthesis, and Therapeutic Utility

Executive Summary

The 3-aryl-1H-indazole scaffold represents a privileged structure in modern medicinal chemistry, serving as a critical bioisostere for the indole and purine ring systems. Its significance lies in its ability to function as a high-affinity hinge binder in kinase inhibitors (e.g., Axitinib, Linifanib) while offering distinct physicochemical advantages over its indole counterparts, specifically regarding metabolic stability and hydrogen bond donor/acceptor profiles.

This technical guide dissects the scaffold's core chemical properties, providing a rational framework for its synthesis, functionalization, and application in drug discovery.

Structural & Electronic Dynamics

Tautomeric Equilibrium

The indazole core exists in a tautomeric equilibrium between the

-

Solvent Polarity: Polar aprotic solvents can stabilize the

-form, though -

C3-Substituents: An aryl group at C3 extends the conjugation system. Steric clash between the C3-aryl ortho-protons and the N2-H can further destabilize the

-tautomer, locking the system predominantly in the

This tautomeric behavior is critical for protein binding, as the N1-H and N2 lone pair often serve as an H-bond donor/acceptor pair in the kinase hinge region.

Acid-Base Profile

-

Acidity (

of NH): The -

Basicity (

of N2): The N2 nitrogen is weakly basic (

Figure 1: Tautomeric equilibrium of the indazole scaffold and its relevance to biological binding.

Synthetic Architectures

Two primary strategies exist for accessing 3-aryl-1H-indazoles: Ring Construction (building the heterocycle) and Ring Functionalization (coupling to a pre-formed core). For high-throughput medicinal chemistry, Ring Functionalization via Palladium-catalyzed cross-coupling is the industry standard due to its modularity.

Strategy A: Suzuki-Miyaura Cross-Coupling (Standard Protocol)

This approach utilizes a 3-haloindazole (usually bromo or iodo) and an aryl boronic acid. Protection of the N1-position (e.g., with THP, SEM, or Boc) is often recommended to prevent catalyst poisoning by the free NH, although unprotected couplings are possible under specific conditions.

Optimized Protocol (Unprotected 3-Iodo-1H-indazole):

-

Reagents: 3-iodo-1H-indazole (1.0 eq), Aryl boronic acid (1.2 eq).

-

Catalyst:

(5 mol%). -

Base:

(3.0 eq) or -

Solvent: 1,4-Dioxane/Water (4:1 v/v).

-

Conditions: Microwave irradiation at 110°C for 30-60 mins or reflux for 4-12 hrs.

Strategy B: Diazotization/Cyclization (Scale-Up Route)

For large-scale preparation where regiochemistry is fixed early, the cyclization of 2-aminobenzophenones is preferred.

-

Step 1: Diazotization of 2-aminobenzophenone with

. -

Step 2: Reduction of the diazonium salt to hydrazine (

). -

Step 3: Acid-catalyzed cyclization to the indazole.

Figure 2: Standard modular synthesis via Suzuki-Miyaura coupling.

Reactivity Profile: The N-Alkylation Challenge

The most common synthetic hurdle is Regioselective N-Alkylation . The indazole anion is an ambident nucleophile. Alkylation can occur at N1 or N2, leading to separable but yield-reducing isomers.[1]

Mechanistic Control

-

Thermodynamic Control (N1): The N1-alkylated product is generally more stable (maintains benzenoid aromaticity). High temperatures and reversible conditions favor N1.

-

Kinetic Control/Chelation: Under specific conditions (e.g., non-polar solvents, specific counter-ions), N2 attack is observed.

-

Steric Influence: Bulky substituents at C3 (like the aryl group) create steric hindrance around N2, significantly shifting selectivity toward N1 .

Troubleshooting N-Alkylation

Table 1 summarizes conditions to tune regioselectivity.

| Desired Isomer | Base / Solvent System | Mechanism | Selectivity Ratio (N1:N2) |

| N1 (Major) | Dissociated ion pair; Steric bulk at C3 directs to N1. | > 10:1 | |

| N1 (Exclusive) | Thermodynamic equilibration. | > 20:1 | |

| N2 (Enhanced) | Coordination/Chelation control (rarely dominant with C3-aryl). | ~ 1:1 to 1:2 |

Protocol for N1-Selective Alkylation:

-

Dissolve 3-aryl-1H-indazole in anhydrous THF (0.1 M).

-

Cool to 0°C. Add

(60% dispersion, 1.2 eq). Stir for 30 min (anion formation). -

Add alkyl halide (1.1 eq) dropwise.

-

Warm to RT and monitor by LCMS. (Note: C3-aryl groups naturally favor N1 due to steric shielding of N2).

Medicinal Chemistry Applications

The 3-aryl-1H-indazole is a "privileged scaffold" for kinase inhibition.

-

Binding Mode: The scaffold typically binds to the ATP-binding site (hinge region).

-

N1-H: Acts as a Hydrogen Bond Donor (HBD) to the hinge backbone carbonyl (e.g., Glu residue).

-

N2: Acts as a Hydrogen Bond Acceptor (HBA) from the hinge backbone NH.

-

-

Bioisosterism: It effectively replaces the indole core (found in Sunitinib) or the quinazoline core, often improving solubility and metabolic stability (lower oxidation potential than indole).

Notable Drugs:

-

Axitinib (Inlyta): VEGFR inhibitor. Uses the indazole to anchor into the adenine binding pocket.

-

Linifanib (ABT-869): Multi-targeted tyrosine kinase inhibitor.

References

-

Tautomerism & Stability

-

Claramunt, R. M., et al. "The Tautomerism of Indazoles." Arkivoc, 2007. Link

-

-

Synthetic Methodology (N-Alkylation)

-

Meanwell, M., et al. "Regioselective N-Alkylation of the 1H-Indazole Scaffold." Beilstein J. Org. Chem., 2021, 17, 1939–1950. Link

-

-

Medicinal Chemistry (Kinase Inhibitors)

-

Hu-Lowe, D. D., et al. "Preclinical Characterization of Axitinib (AG-013736)." Clin. Cancer Res., 2008, 14, 7893–7903. Link

-

-

General Review

Sources

- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocols for 4-(1-methyl-1H-indazol-3-yl)benzoic acid amides

Application Note: Modular Synthesis of 4-(1-methyl-1H-indazol-3-yl)benzoic acid Amides

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(1-methyl-1H-indazol-3-yl)benzoic acid amides . This scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors (e.g., VEGFR, PDGFR modulators) and GPCR ligands.

The protocol prioritizes regiochemical integrity —specifically the challenge of selective N1-methylation of the indazole core—and utilizes a modular Suzuki-Miyaura coupling strategy to allow for late-stage diversification of the amide moiety.

Retrosynthetic Strategy & Workflow

The synthesis is designed around a "core-first" approach. We construct the functionalized indazole nucleus before appending the biaryl tail. This route avoids the solubility issues often encountered when manipulating fully assembled biaryl acids.

Key Strategic Disconnections:

-

Amide Bond Formation: Late-stage coupling allows for the rapid generation of SAR (Structure-Activity Relationship) libraries.

-

Biaryl Construction: A Suzuki-Miyaura coupling connects the indazole C3 position to the benzoic acid moiety.

-

Indazole Functionalization: Regioselective N1-methylation followed by C3-iodination (or vice-versa, though C3-iodination first is often cleaner).

Workflow Visualization

Figure 1: Modular synthetic workflow for the target scaffold.[1][2] Colors indicate critical control points (Red = Regioselectivity, Yellow = Catalysis).

Detailed Experimental Protocols

Phase 1: Scaffold Construction (The Indazole Core)

Objective: Synthesize 3-iodo-1-methyl-1H-indazole . Critical Challenge: Indazoles are ambident nucleophiles. Methylation can occur at N1 (thermodynamic product) or N2 (kinetic product).[2][3] High temperatures and strong bases favor the desired N1 isomer.

Step 1.1: C3-Iodination of 1H-Indazole Rationale: Iodination at C3 is highly selective due to the electron-rich nature of the position relative to the benzene ring.

-

Charge a reaction vessel with 1H-Indazole (1.0 equiv) and DMF (5 mL/mmol).

-

Add KOH pellets (2.0 equiv) and stir until partially dissolved.

-

Add Iodine (

, 1.1 equiv) portion-wise over 15 minutes. Exotherm warning. -

Stir at RT for 3 hours. Monitor by TLC (30% EtOAc/Hex). Product is typically less polar than starting material.

-

Quench by pouring into 10% aqueous

(sodium thiosulfate) to remove excess iodine. -

Precipitate usually forms. Filter, wash with water, and dry.[4]

Step 1.2: Regioselective N1-Methylation Rationale: Using Sodium Hydride (NaH) in DMF/THF promotes the thermodynamic N1-alkylated product.

-

Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF (or DMF) under

at 0°C. -

Add solution of 3-iodo-1H-indazole (from Step 1.1) in THF dropwise.

-

Stir for 30 mins at 0°C, then warm to RT for 30 mins to ensure deprotonation (Indazolyl anion formation).

-

Cool back to 0°C and add Methyl Iodide (MeI, 1.1 equiv) dropwise.

-

Heat to 40-50°C for 2 hours. Heating is crucial to equilibrate any N2-kinetic product back to the N1-thermodynamic product.

-

Workup: Quench with saturated

. Extract with EtOAc.[7] -

Purification: Column chromatography is mandatory here to remove any trace N2 isomer.

-

N1-Isomer (Target): Higher Rf (typically).

-

N2-Isomer (Impurity): Lower Rf.[8]

-

Validation: N1-Me signal in

NMR appears around

-

Phase 2: The Biaryl Linkage (Suzuki-Miyaura Coupling)

Objective: Synthesize Methyl 4-(1-methyl-1H-indazol-3-yl)benzoate . Rationale: We use the methyl ester of the boronic acid rather than the free acid. Coupling free acids often leads to catalyst poisoning and difficult purification.

-

Reagents:

-

Halide: 3-iodo-1-methyl-1H-indazole (1.0 equiv).

-

Boronate: 4-(methoxycarbonyl)phenylboronic acid (1.2 equiv).

-

Catalyst:

(0.05 equiv). Chosen for robustness with N-heterocycles. -

Base:

(aqueous, 3.0 equiv). -

Solvent: 1,4-Dioxane (degassed).

-

-

Procedure:

-

Workup: Filter through Celite (remove Pd black). Dilute with EtOAc/Water. Wash organic layer with brine.

-

Purification: Flash chromatography (Hex/EtOAc gradient).

Phase 3: Amide Diversification

Objective: Hydrolysis and Coupling to generate 4-(1-methyl-1H-indazol-3-yl)benzoic acid amides .

Step 3.1: Saponification

-

Dissolve ester in THF/MeOH/Water (3:1:1).

-

Add LiOH

(3.0 equiv). Stir at RT for 2-4 hours. -

Acidify to pH 3 with 1N HCl. The carboxylic acid usually precipitates. Filter and dry.[4][9]

Step 3.2: HATU-Mediated Amide Coupling (General Protocol) Rationale: HATU is preferred over EDC/NHS for aromatic acids due to faster kinetics and higher conversion with hindered amines.

-

Dissolve the carboxylic acid intermediate (1.0 equiv) in anhydrous DMF.

-

Add DIPEA (Diisopropylethylamine, 3.0 equiv).

-

Add HATU (1.1 equiv). Stir for 5 minutes to form the activated ester (color change often observed).

-

Add the Amine (

, 1.2 equiv). -

Stir at RT for 1-12 hours (monitor by LCMS).

-

Workup:

-

Dilute with EtOAc.

-

Wash Sequence (Critical for HATU removal):

-

Sat.

(removes acids). -

Water (3x) (removes DMF and urea byproducts).

-

Brine.

-

-

Dry over

and concentrate.

-

Quality Control & Validation

Regioselectivity Check (NMR)

Distinguishing N1 vs N2 methylation is the most common failure mode.

| Feature | N1-Methyl (Target) | N2-Methyl (Impurity) |

| Reaction Condition | NaH / DMF / Heat | Neutral / Alkyl Imidates |

| TLC (EtOAc/Hex) | Higher Rf (Less Polar) | Lower Rf (More Polar) |

| 1H NMR (Me) | ||

| C13 NMR (Me) | ||

| NOESY Signal | NOE between N-Me and C7-H | NOE between N-Me and C3-H (if H present) |

LCMS Parameters

-

Column: C18 Reverse Phase (e.g., Waters XBridge).

-

Mobile Phase:

(0.1% Formic Acid) / MeCN (0.1% Formic Acid). -

Gradient: 5% to 95% MeCN over 5 mins.

-

Detection: UV (254 nm) + ESI (Positive Mode).

-

Expected Mass: [M+H]+ corresponds to MW + 1.

Troubleshooting Guide

Figure 2: Decision tree for troubleshooting the Suzuki coupling step.

References

-

Regioselective Methylation of Indazoles

- Title: Development of a selective and scalable N1-indazole alkyl

- Source:RSC Advances / PubMed Central

-

URL:[Link]

- Relevance: Defines the thermodynamic control (NaH/He

-

Suzuki-Miyaura Coupling Protocols

-

Amide Coupling (HATU)

-

General Indazole Synthesis Review

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 9. peptide.com [peptide.com]

- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

Using 4-(1-methyl-1H-indazol-3-yl)benzoic acid as a kinase inhibitor scaffold

Application Note: High-Performance Kinase Inhibitor Discovery using the 4-(1-methyl-1H-indazol-3-yl)benzoic Acid Scaffold

Executive Summary

This guide details the strategic application of 4-(1-methyl-1H-indazol-3-yl)benzoic acid (CAS: 1000342-84-0) as a privileged scaffold in the design of ATP-competitive kinase inhibitors.

The indazole core is a proven pharmacophore found in FDA-approved drugs (e.g., Axitinib , Pazopanib ). This specific scaffold offers a unique "bi-aryl" geometry where the indazole moiety functions as the Hinge Binder , while the para-benzoic acid acts as a Vector for Diversification . This allows researchers to rapidly synthesize libraries of Type I or Type II inhibitors by coupling solubilizing "tails" (e.g., piperazines, morpholines) to the acid handle, targeting the solvent-exposed region or the DFG-out pocket of kinases such as VEGFR , PDGFR , and p38 MAPK .

Chemical Biology & Mechanism of Action

To use this scaffold effectively, one must understand its binding topology within the ATP-binding cleft.

-

The Hinge Binder (Indazole): The N1-methyl-indazole core mimics the adenine ring of ATP. The N2 nitrogen typically accepts a hydrogen bond from the backbone amide of the hinge region (e.g., Cys919 in VEGFR2). The N1-methyl group locks the tautomeric state, preventing non-specific binding and improving membrane permeability.

-

The Vector (Benzoic Acid): The phenyl ring at position 3 extends into the hydrophobic pocket. The carboxylic acid at the para-position is strategically placed to exit the ATP pocket, pointing towards the solvent front.

-

The Strategy: By converting the acid to an amide, you introduce a "Tail" that interacts with the solvent-exposed surface residues (improving selectivity) or solubilizing groups (improving PK properties).

Diagram 1: Scaffold Pharmacophore & Design Logic

Caption: The indazole core anchors the molecule in the ATP hinge, while the benzoic acid moiety serves as a synthetic handle for generating diverse inhibitor libraries.

Protocol A: Parallel Synthesis of Amide Libraries

Objective: To generate a focused library of kinase inhibitors by coupling diverse amines to the benzoic acid scaffold. Chemistry: HATU-mediated amidation is selected for its high success rate with electron-deficient anilines and hindered secondary amines common in kinase inhibitor tails.

Materials

-

Scaffold: 4-(1-methyl-1H-indazol-3-yl)benzoic acid (0.1 M in DMF).

-

Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (Diisopropylethylamine).

-

Amine Inputs: Diverse set (e.g., N-methylpiperazine, Morpholine, 3-aminopyridine).

-

Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Procedure

-

Activation: In a 96-well deep-well plate, dispense 100 µL of the Scaffold stock (10 µmol) into each well.

-

Reagent Addition: Add 1.2 equivalents of HATU (12 µmol, dissolved in 50 µL DMF) followed by 3.0 equivalents of DIPEA (30 µmol).

-

Pre-incubation: Shake the plate at room temperature (RT) for 5 minutes to form the activated ester.

-

Coupling: Add 1.5 equivalents of the specific Amine (15 µmol) to the respective wells.

-

Reaction: Seal the plate and shake at RT for 16 hours .

-

Note: For unreactive anilines, heat the block to 50°C.

-

-

Quenching: Add 50 µL of 10% NaHCO₃ solution.

-

Purification: The high lipophilicity of the indazole allows for easy purification via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid gradient).

-

Validation: Verify mass via LC-MS (Expected M+H).

Protocol B: Biochemical Screening (TR-FRET)

Objective: Determine the IC50 of the synthesized library against a target kinase (e.g., VEGFR2 or p38a) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Method: LanthaScreen™ (Thermo Fisher) or HTRF® (Cisbio). This protocol uses the LanthaScreen Eu-Kinase Binding Assay format.

Mechanism

An AlexaFluor™ 647-labeled "Tracer" (ATP-competitive probe) binds to the kinase. A Europium (Eu)-labeled antibody binds to the kinase tag (e.g., GST or His). When the Tracer is bound, FRET occurs between Eu and Alexa647. Your inhibitor displaces the Tracer, causing a decrease in the FRET signal.

Diagram 2: TR-FRET Assay Logic

Caption: In the absence of inhibitor, the Tracer binds, generating FRET. The indazole inhibitor displaces the tracer, reducing the signal.

Protocol Steps

-

Compound Prep: Prepare a 10-point serial dilution of your Indazole amides in DMSO (Top concentration: 10 µM; 3-fold dilutions). Transfer 100 nL to a low-volume 384-well white plate (OptiPlate).

-

Kinase/Antibody Mix: Prepare a solution containing:

-

Kinase (e.g., VEGFR2): 5 nM final.[1]

-

Eu-Anti-GST Antibody: 2 nM final.

-

Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

-

Dispense: Add 5 µL of the Kinase/Antibody Mix to the assay plate. Incubate for 15 mins.

-

Tracer Addition: Add 5 µL of the Kinase Tracer (e.g., Tracer 199) at 2x the Kd (determined previously, typically 10-50 nM).

-

Equilibration: Centrifuge briefly and incubate for 60 minutes at RT in the dark.

-

Detection: Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

-

Excitation: 337 nm.

-

Emission 1 (Donor): 615 nm.

-

Emission 2 (Acceptor): 665 nm.

-

-

Data Analysis: Calculate the Emission Ratio (665nm / 615nm). Plot % Inhibition vs. Log[Compound] to determine IC50.

Data Presentation & Analysis

When reporting results for this scaffold, structure your data to highlight Structure-Activity Relationships (SAR).[2]

Table 1: Example SAR Data Structure

| Compound ID | R-Group (Amine Input) | Target IC50 (nM) | Selectivity (vs. Off-Target) | LogP (Calc) |

| IND-001 | -OH (Parent Acid) | >10,000 | N/A | 2.5 |

| IND-002 | -NH-CH3 (Methylamine) | 450 | 10x | 2.8 |

| IND-003 | -N-Methylpiperazine | 12 | >100x | 3.1 |

| IND-004 | -Morpholine | 35 | 50x | 2.9 |

Interpretation:

-

IND-001 (Parent Acid): Usually inactive or weakly active because the negatively charged carboxylate is electrostatically repelled by the hydrophobic regions of the ATP pocket.

-

IND-003: The basic amine (piperazine) likely forms a salt bridge with a specific residue (e.g., Asp or Glu) in the solvent front, dramatically increasing potency.

References

-

Hu-Lowe, D. D., et al. "Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, and 3." Clinical Cancer Research 14.22 (2008): 7272-7283. Link

-

Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Application Note." ThermoFisher.com. Link

-

BenchChem. "Application Notes and Protocols for Amide Coupling Reactions." BenchChem.com. Link

-

Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry 52.21 (2009): 6752–6756. Link

Sources

Design of VEGFR and FLT3 inhibitors using indazole cores

Application Note: Strategic Design and Validation of Indazole-Based Dual VEGFR/FLT3 Inhibitors

Executive Summary & Design Rationale

The "Privileged" Indazole Scaffold In the landscape of kinase inhibitor design, the 1H-indazole core represents a "privileged scaffold." Its planar, bicyclic structure acts as a bioisostere of the adenine ring of ATP, allowing it to form critical hydrogen bonds with the kinase hinge region (typically Glu/Cys residues).

Dual Targeting Strategy: VEGFR & FLT3 Simultaneous inhibition of VEGFR (Vascular Endothelial Growth Factor Receptor) and FLT3 (FMS-like Tyrosine Kinase 3) is a high-value therapeutic strategy, particularly for Acute Myeloid Leukemia (AML).[1]

-

FLT3 Driver: FLT3 mutations (ITD/TKD) drive leukemic blast proliferation.[2]

-

VEGFR Support: VEGFR activation in the bone marrow microenvironment protects leukemic cells from chemotherapy and promotes angiogenesis.

Binding Mode Architecture (Type II) To achieve high selectivity and potency, we utilize a Type II (DFG-out) binding design.[1] Unlike Type I inhibitors that bind the active conformation, Type II inhibitors lock the kinase in an inactive state by occupying the hydrophobic pocket adjacent to the ATP site.

-

Hinge Binder: Indazole N1/N2.

-

Spacer/Linker: Position 6 (extends to the allosteric pocket).

-

Cap Group: Hydrophobic moiety (e.g., trifluoromethyl-phenyl) that occupies the DFG-out pocket.[1]

Signaling Pathway Visualization

The following diagram illustrates the convergent downstream signaling of VEGFR and FLT3, highlighting why dual inhibition effectively collapses tumor survival networks.

Caption: Dual inhibition of VEGFR and FLT3 blocks convergent PI3K/AKT, MAPK, and STAT5 pathways, preventing leukemic cell survival and proliferation.[1]

Medicinal Chemistry: SAR & Synthesis Protocol

Structure-Activity Relationship (SAR) Table

Design choices must be data-driven.[1] Below is a summary of how structural modifications to the indazole core affect potency against VEGFR2/FLT3.

| Position | Function | Preferred Modification | Mechanistic Impact |

| N1-H | Hinge Binding | Free NH or small alkyl (Methyl) | Forms H-bond with Glu917 (VEGFR2) or Cys694 (FLT3).[1] |

| C3 | Solvent Front | Vinyl-pyridine (Axitinib-like) or Styryl | Solubilizing group; interacts with gatekeeper residues.[1] |

| C6 | Allosteric Linker | Amide, Urea, or Sulfide | Directs the "tail" into the DFG-out hydrophobic pocket. |

| Tail | DFG-out Occupancy | 3-CF3-phenyl or Isoxazole | Stabilizes the inactive kinase conformation (Type II binding).[1] |

Protocol: Modular Synthesis of 3,6-Disubstituted Indazoles

Objective: Synthesize a library of Type II inhibitors. Starting Material: 6-iodo-1H-indazole.[1]

Step 1: C3-Functionalization (Iodination) [1]

-

Dissolve 6-iodo-1H-indazole (1.0 eq) in DMF.[1]

-

Add KOH (3.0 eq) followed by Iodine (

, 1.1 eq). -

Stir at RT for 2 hours. Quench with

. -

Result: 3,6-diiodo-1H-indazole.[1]

Step 2: N1-Protection (THP)

-

Dissolve product in DCM; add DHP (2.0 eq) and catalytic p-TsOH.[1]

-

Reflux for 3 hours.

-

Why? Protects the hinge-binding nitrogen to prevent N-arylation in subsequent steps.[1]

Step 3: C3-Suzuki Coupling (The "Head") [1]

-

Mix protected scaffold (1.0 eq) with Boronic Acid R-B(OH)2 (e.g., 2-vinylpyridine boronic acid) (1.1 eq).

-

Catalyst:

(5 mol%). Base: -

Microwave irradiation: 100°C, 1 hour.

-

Selectivity: The C3-iodine is more reactive than C6-iodine due to electronic effects of the pyrazole ring.[1]

Step 4: C6-Buchwald-Hartwig (The "Tail") [1]

-

React intermediate (1.0 eq) with a Thiol or Amine (e.g., 2-mercaptobenzamide).[1]

-

Catalyst:

/ Xantphos. Base: DIPEA. Solvent: 1,4-Dioxane.[1] -

Heat at 100°C for 12 hours.

Step 5: Deprotection

-

Treat with HCl/MeOH or TFA/DCM to remove the THP group.

-

Validation: Verify final structure via 1H-NMR (DMSO-d6) and LC-MS (Target M+H).

Biological Validation Protocols

Protocol A: HTRF® Kinase Inhibition Assay (Biochemical)

Purpose: Determine

Materials:

-

Enzymes: Recombinant human VEGFR2 and FLT3 (Cisbio/Promega).

-

Substrate: Biotin-poly GT (Cisbio).[1]

-

ATP: Ultrapure (Km concentration: ~10 µM for VEGFR2).

-

Detection:

-Cryptate labeled anti-phospho antibody + XL665-labeled Streptavidin.[1]

Workflow:

-

Compound Prep: Prepare 3-fold serial dilutions of the indazole inhibitor in DMSO. Final DMSO concentration in well must be <1%.[3]

-

Enzyme Mix: Dilute enzyme in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM DTT, 0.01% Brij-35). -

Reaction:

-

Add 4 µL Enzyme solution.[4]

-

Add 2 µL Compound.

-

Add 4 µL Substrate/ATP mix.

-

-

Incubation: Incubate at RT for 60 minutes.

-

Detection: Add 10 µL Detection Mix (EDTA + Antibodies). The EDTA stops the kinase reaction.[4]

-

Read: Measure FRET signal (665 nm / 620 nm ratio) on an EnVision or similar plate reader.

-

Analysis: Plot % Inhibition vs. Log[Compound]. Fit to Sigmoidal Dose-Response (Variable Slope).[1]

Protocol B: Cellular Mechanistic Assay (Western Blot)

Purpose: Confirm the inhibitor penetrates the cell membrane and inhibits auto-phosphorylation of the target.

Cell Lines:

-

HUVEC: For VEGFR2 (Stimulate with VEGF-A).[1]

-

MV4-11: For FLT3-ITD (Constitutively active, no stimulation needed).[1]

Step-by-Step:

-

Seeding: Seed MV4-11 cells (

cells/well) in 6-well plates. Starve in serum-free medium for 4 hours. -

Treatment: Treat with Indazole inhibitor (0, 1, 10, 100, 1000 nM) for 2 hours.

-

Lysis: Wash cells with cold PBS. Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Roche).

-

SDS-PAGE: Load 30 µg protein per lane.[1] Run on 4-12% Bis-Tris gel.[1]

-

Blotting: Transfer to PVDF membrane.

-

Antibodies:

-

Imaging: Use chemiluminescence.

-

Success Criteria: Dose-dependent reduction of p-FLT3 band intensity without loss of Total FLT3.

Experimental Workflow Diagram

Caption: Iterative design cycle from chemical synthesis to biological validation and lead selection.

References

-

Hu-Lowe, D. D., et al. "Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3." Clinical Cancer Research, 2008. Link

-

McTigue, M., et al. "Molecular conformations, interactions, and properties associated with drug efficiency and clinical performance among VEGFR TK inhibitors."[5] Proceedings of the National Academy of Sciences (PNAS), 2012. Link

-

Zarrinkar, P. P., et al. "AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML)." Blood, 2009. Link[1]

-

Cisbio Bioassays. "HTRF® Kinase Assay Platform and Protocols." Revvity. Link

-

Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1] Promega.[3] Link

Sources

Application Note: Strategic Synthesis of 3-Arylindazoles via Suzuki-Miyaura Coupling

Topic: Suzuki-Miyaura Coupling for 3-Arylindazole Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 3-arylindazole scaffold is a privileged motif in modern medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., Axitinib, Pazopanib) and emerging antivirals. While the C3 position offers a critical vector for Structure-Activity Relationship (SAR) exploration, its functionalization via Suzuki-Miyaura coupling presents distinct challenges, primarily due to the acidic N1-proton (

This guide provides two validated workflows:

-

Route A (Robust): A high-yield protocol utilizing N-protection (THP/SEM) for scale-up and complex substrates.

-

Route B (Streamlined): A "Green" protocol for the direct coupling of unprotected 3-iodoindazoles, utilizing sterically demanding biaryl phosphine ligands to bypass protection steps.

Strategic Analysis: The C3-Arylation Challenge

Mechanistic Hurdles

The synthesis of 3-arylindazoles is not merely a standard cross-coupling. The indazole core introduces specific electronic and steric factors:

-

Azole Acidity: The N1-H is sufficiently acidic to be deprotonated by carbonate bases used in Suzuki couplings. The resulting indazolyl anion is an ambident nucleophile that can coordinate to Palladium (

), forming stable, unreactive "off-cycle" resting states. -

Protodeboronation: Heteroaryl boronic acids (often required if the halide is on the coupling partner) are prone to hydrolytic cleavage under the basic, aqueous conditions typical of Suzuki couplings.

-

Halogen Lability: 3-Iodoindazoles are significantly more reactive than 3-bromo analogs due to the weaker C-I bond, making them the preferred electrophile for mild conditions.

Decision Matrix: Protected vs. Unprotected

| Feature | Route A: N-Protected | Route B: Unprotected (Direct) |

| Scope | Broad; tolerates sensitive functional groups. | Moderate; best for stable aryl boronates. |

| Atom Economy | Lower (requires protection/deprotection). | High (step-efficient). |

| Purification | Often requires two chromatographic steps. | Product often precipitates or crystallizes. |

| Catalyst Req. | Standard ( | Specialized (Pd-XPhos, Pd-SPhos). |

| Primary Use | Process Chemistry / Scale-up.[1] | Medicinal Chemistry / Library Generation. |

Mechanistic Workflow

The following diagram illustrates the catalytic cycle, highlighting the critical "danger zone" where unprotected substrates can arrest the cycle via N-coordination.

Figure 1: Catalytic cycle for 3-arylindazole synthesis. Note the "Catalyst Trap" pathway where the free nitrogen can sequester the catalyst if appropriate ligands (e.g., XPhos) are not used.

Validated Experimental Protocols

Substrate Preparation: 3-Iodoindazole

Before coupling, the 3-iodo core is synthesized via electrophilic iodination.

-

Dissolve indazole (1.0 equiv) in DMF (5 mL/mmol).

-

Add KOH pellets (3.5 equiv) followed by portion-wise addition of Iodine (

, 1.1 equiv). -

Stir at RT for 1 hour. Quench with 10%

. -

Precipitate is filtered, washed with water, and dried. Yield: >90%.

Protocol A: Protected Route (THP-Protected)

Recommended for scale-up or when the boronic acid partner is expensive/unstable.

Reagents:

-

Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-3-iodoindazole (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.2 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

-

Charge: In a reaction vial, combine the protected iodoindazole, arylboronic acid, and Pd catalyst.

-

Inert: Evacuate and backfill with Nitrogen (

) three times. -

Solvate: Add Dioxane and the aqueous

solution via syringe. -

React: Heat to 85°C for 4-6 hours. Monitor by LCMS for disappearance of the iodide.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

. -

Deprotection (Critical): Dissolve crude in MeOH/DCM (1:1). Add p-Toluenesulfonic acid (pTSA, 0.2 equiv) or 4M HCl in dioxane. Stir at RT or 40°C until THP is cleaved (approx. 2-4 h).

-

Purify: Neutralize and purify via flash chromatography (Hexane/EtOAc).

Why this works: The THP group sterically blocks the N1 position, preventing catalyst poisoning and ensuring high turnover numbers (TON) [1].

Protocol B: Unprotected Route (Direct Coupling)

Recommended for rapid library synthesis. Requires bulky ligands to prevent N-coordination.

Reagents:

-

Substrate: 3-Iodo-1H-indazole (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.5 equiv)

-

Catalyst System:

(5 mol%) + XPhos (10 mol%)-

Alternative Pre-catalyst: XPhos Pd G2 or G3.

-

-

Base:

(3.0 equiv) - Phosphate is crucial for buffering. -

Solvent: n-Butanol or Toluene/Water (4:1 biphasic).

Step-by-Step Workflow:

-

Pre-complexation: If using

and XPhos separately, stir them in the solvent at 50°C for 10 mins under -

Addition: Add the unprotected 3-iodoindazole, boronic acid, and finely ground

. -

Reaction: Heat to 100°C for 12-16 hours.

-

Note: Higher temperature is required compared to Protocol A to overcome the energy barrier of any transient N-Pd coordination.

-

-

Workup: Cool to RT. The product often precipitates. Filter and wash with water and cold ether. If soluble, perform standard EtOAc extraction.

Why this works: XPhos is a bulky, electron-rich biaryl phosphine. It increases the electron density on Pd (facilitating oxidative addition of the C-I bond) and creates a steric shell that prevents the indazole nitrogen from binding effectively to the metal center [2].

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (Route B) | Catalyst poisoning by N1-H. | Switch to XPhos Pd G3 or CataXCium A . Increase temp to 110°C. |

| Protodeboronation | Boronic acid instability. | Use Boronic Esters (Pinacol) instead of acids. Switch base to mild |

| Regioisomer Contamination | N-Arylation (Chan-Lam type side reaction). | Ensure strictly anaerobic conditions. Copper traces can catalyze N-arylation; ensure high-purity reagents. |

| Homocoupling (Ar-Ar) | Oxidative coupling of boronic acid. | Reduce |

References

-

Collot, V., et al. (2000). "First combined selective N- and C-arylations with boronic acids: Application to the synthesis of 1,3-diarylindazoles." Tetrahedron Letters, 41(46), 9053–9057. Link

-

Billingsley, K., & Buchwald, S. L. (2008). "Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society, 130(39), 13552-13554. Link

-

Lefebvre, V., et al. (2010).[2] "General and Efficient Synthesis of 3-Aminoindazoles." The Journal of Organic Chemistry, 75(8), 2730–2732. Link

-

BenchChem Application Data. (2025). "Comparative Guide to the Functionalization of 3-Bromo-6-(trifluoromethyl)-1H-indazole." Link

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on Indazole Utility) Link

Sources

In vitro kinase assay protocols for indazole derivatives

Application Note: Optimized In Vitro Kinase Assay Protocols for Indazole Derivatives

Executive Summary & Strategic Rationale

Indazole derivatives (e.g., Axitinib, Pazopanib, Linifanib) represent a privileged scaffold in kinase inhibitor discovery. Their success stems from their ability to form critical hydrogen bonds within the ATP-binding pocket—typically mimicking the adenine ring of ATP—while exploiting hydrophobic pockets adjacent to the hinge region.

However, the physicochemical properties that make indazoles potent (e.g., rigid planar structure, lipophilicity) present specific challenges in in vitro assays:

-

Solubility: High hydrophobicity leads to precipitation in aqueous buffers, causing false negatives (or false positives via aggregation).

-

Binding Kinetics: Many indazole-based drugs (e.g., Axitinib) are Type II inhibitors or exhibit slow-binding kinetics (high residence time). Standard "mix-and-read" protocols often underestimate the potency of these compounds because equilibrium is not reached before the reaction starts.

This guide moves beyond generic protocols to provide a specialized workflow for indazole characterization, focusing on solubility management and kinetic-aware assay design .

Strategic Assay Design: The Indazole Workflow

To accurately characterize indazole derivatives, we employ a dual-assay strategy:

-

ADP-Glo™ Kinase Assay (Activity): Measures functional inhibition (

) at physiological ATP concentrations. -

TR-FRET Binding Assay (Affinity): Measures thermodynamic binding affinity (

) and residence time, independent of ATP concentration.

Visualizing the Signaling Context

Indazoles frequently target receptor tyrosine kinases (RTKs) like VEGFR and PDGFR. Understanding the downstream cascade is vital for validating hits in cell-based secondary assays.

Caption: Figure 1.[1][2] VEGFR-2 signaling cascade, a primary target for indazole derivatives like Axitinib. Indazoles inhibit the autophosphorylation step at VEGFR-2.

Protocol 1: Compound Management (Solubility Optimization)

Challenge: Indazoles are prone to crashing out of solution when transferred from DMSO stock to aqueous reaction buffer. Solution: Use an Intermediate Dilution Step to prevent "shock precipitation."

Materials

-

Compound Stock: 10 mM in 100% anhydrous DMSO.

-

Assay Buffer: 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Plate: 384-well Polypropylene (PP) Low Dead Volume plate (for dilutions).

Step-by-Step Protocol

-

Primary Serial Dilution (100% DMSO):

-

Perform a 3-fold serial dilution of the indazole derivative in 100% DMSO.

-

Why: Compounds are stable in 100% DMSO. Diluting directly in buffer often causes immediate precipitation at high concentrations.

-

-

Intermediate Dilution (The "Step-Down"):

-

Transfer 1 µL of the DMSO serial dilution into 24 µL of Assay Buffer .

-

Mix immediately by pipetting.

-

Result: This creates a 4X working solution with 4% DMSO.

-

-

Final Transfer:

-

Transfer 2.5 µL of the Intermediate solution to the assay plate (containing 2.5 µL enzyme).

-

Final Assay Conditions: 1% DMSO. This is generally tolerated by kinases while keeping the lipophilic indazole solubilized.

-

Protocol 2: ADP-Glo™ Kinase Activity Assay (Luminescence)

Principle: This assay quantifies kinase activity by measuring the ADP generated from ATP.[1][3][4][5] It is preferred for indazoles because it tolerates high ATP concentrations (

Critical Modification for Indazoles: Pre-incubation.

Many indazoles (Type II) induce a conformational change (DFG-out) that takes time. Without pre-incubation,

Workflow Diagram

Caption: Figure 2. ADP-Glo assay stages. The critical pre-incubation occurs within Step 1 before ATP addition.

Detailed Protocol

-

Enzyme/Inhibitor Assembly (Pre-incubation):

-

Add 2.5 µL of 4X Indazole Working Solution (from Protocol 1) to the well.

-

Add 2.5 µL of 2X Kinase Enzyme (diluted in Assay Buffer).

-

CRITICAL STEP: Centrifuge plate (1000 rpm, 1 min) and incubate at Room Temp (RT) for 30–60 minutes .

-

Why: Allows the indazole to bind and stabilize the target conformation before competition with ATP begins.

-

-

Start Reaction:

-

Add 5 µL of 2X ATP/Substrate Mix .

-

Seal and incubate for 60 minutes at RT.

-

-

Stop & Deplete (ADP-Glo Reagent):

-

Detection:

-

Measurement:

-

Read Luminescence (Integration time: 0.5–1.0 sec).

-

Protocol 3: TR-FRET Binding Assay (Residence Time)

Rationale: Activity assays (Protocol 2) can be biased by ATP competition. TR-FRET binding assays (e.g., LanthaScreen™) measure the physical binding of the indazole to the kinase, providing

Mechanism

A Europium-labeled antibody (Eu-Ab) binds the kinase tag (GST/His). A fluorescent "Tracer" binds the ATP pocket. The Indazole competes with the Tracer.

-

High FRET: Tracer bound (No Inhibitor).

-

Low FRET: Tracer displaced (Inhibitor Bound).

Detailed Protocol

-

Reaction Mix Preparation:

-

Prepare 3X Kinase/Eu-Ab Mix : 15 nM Kinase + 6 nM Eu-Ab in Kinase Buffer.

-

Prepare 3X Tracer : Determine

of tracer first; typically use concentration = -

Prepare 3X Indazole : Serial dilution in buffer (ensure <2% DMSO final).

-

-

Plate Assembly:

-

Add 5 µL Indazole .

-

Add 5 µL Kinase/Eu-Ab Mix .

-

Add 5 µL Tracer .[2]

-

-

Equilibration:

-

Incubate at RT for 60 minutes (equilibrium).

-

Note: For Residence Time determination, pre-incubate Enzyme + Inhibitor for varying times (0, 30, 60, 120 min) before adding Tracer, or use a "Jump Dilution" method.

-

-

Read:

-

Read on TR-FRET compatible reader (e.g., EnVision).

-

Excitation: 337 nm.

-

Emission 1 (Donor): 620 nm.

-

Emission 2 (Acceptor): 665 nm.

-

Calculate TR-FRET Ratio:

.

-

Data Analysis & Troubleshooting

Data Presentation: Assay Comparison

| Feature | ADP-Glo (Activity) | TR-FRET (Binding) | Relevance to Indazoles |

| Readout | Luminescence (ADP production) | Ratio 665/620 nm (Displacement) | |